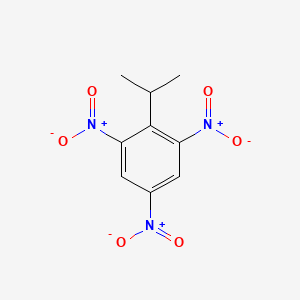
1,3,5-Trinitro-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trinitro-2-(propan-2-yl)benzene: is a highly explosive aromatic compound. It is one of the isomers of trinitrobenzene, characterized by the presence of three nitro groups (-NO2) attached to a benzene ring along with an isopropyl group (-CH(CH3)2). This compound is known for its pale yellow solid appearance and high explosive potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitro-2-(propan-2-yl)benzene can be synthesized through the nitration of m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . Another method involves the decarboxylation of 2,4,6-trinitrobenzoic acid .
Industrial Production Methods: In industrial settings, the compound is typically produced by nitrating m-dinitrobenzene under controlled conditions to ensure safety and maximize yield. The process involves the careful addition of nitric acid to m-dinitrobenzene, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trinitro-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: It forms charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Electron-rich arenes such as phenols or anilines are used under mild conditions to form charge-transfer complexes.
Major Products:
Reduction: 1,3,5-Triaminobenzene
Substitution: Charge-transfer complexes with electron-rich arenes
Scientific Research Applications
1,3,5-Trinitro-2-(propan-2-yl)benzene has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 1,3,5-Trinitro-2-(propan-2-yl)benzene involves the interaction of its nitro groups with molecular targets. The nitro groups are highly electron-withdrawing, making the compound highly reactive. Upon detonation, the compound undergoes rapid decomposition, releasing a large amount of energy. The molecular targets and pathways involved include the formation of free radicals and the subsequent chain reactions that lead to the explosive decomposition of the compound .
Comparison with Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but lacks the isopropyl group, making it less bulky and slightly different in reactivity.
2,4,6-Trinitrotoluene (TNT): Another explosive compound with a methyl group instead of an isopropyl group, widely used in military applications.
Uniqueness: 1,3,5-Trinitro-2-(propan-2-yl)benzene is unique due to the presence of the isopropyl group, which influences its physical properties and reactivity. This structural difference makes it more suitable for specific applications where bulkier substituents are advantageous .
Properties
CAS No. |
56140-46-6 |
|---|---|
Molecular Formula |
C9H9N3O6 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
1,3,5-trinitro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9N3O6/c1-5(2)9-7(11(15)16)3-6(10(13)14)4-8(9)12(17)18/h3-5H,1-2H3 |
InChI Key |
FZYUWMUGJLVKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















